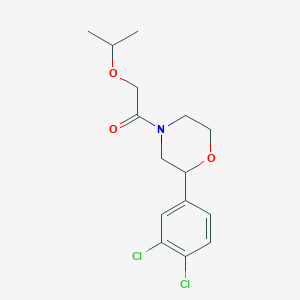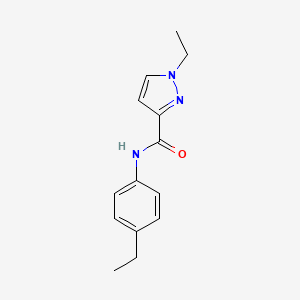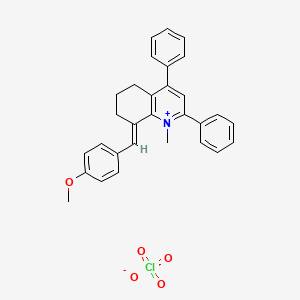
2-(3,4-dichlorophenyl)-4-(isopropoxyacetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-4-(isopropoxyacetyl)morpholine, also known as DCM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. DCM is a morpholine derivative that has been synthesized through various methods and has been studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-4-(isopropoxyacetyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-4-(isopropoxyacetyl)morpholine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of neurotransmitter activity, and the inhibition of COX-2 activity. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,4-dichlorophenyl)-4-(isopropoxyacetyl)morpholine in lab experiments is its high purity and stability. This compound has also been shown to have a low toxicity profile, making it a safe option for use in animal studies. However, one limitation of using this compound is its high cost, which may limit its accessibility for some research groups.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-(isopropoxyacetyl)morpholine. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity and inflammation.
Conclusion
In conclusion, this compound is a morpholine derivative that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods and has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. While there are limitations to its use in lab experiments, this compound has a promising future as a therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesemethoden
2-(3,4-dichlorophenyl)-4-(isopropoxyacetyl)morpholine can be synthesized through different methods, including the reaction of 3,4-dichlorophenyl isocyanate with isopropoxyacetyl morpholine, or the reaction of 3,4-dichlorophenylamine with isopropoxyacetyl morpholine in the presence of a coupling agent. These methods have been optimized to achieve high yields and purity of this compound.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-10(2)21-9-15(19)18-5-6-20-14(8-18)11-3-4-12(16)13(17)7-11/h3-4,7,10,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIBPJDUJGTLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methyl-4-pyridinyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-1,4-diazepane](/img/structure/B5358082.png)
![2-(4-chlorophenyl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5358088.png)

![methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate](/img/structure/B5358094.png)

![N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5358106.png)
![N-cyclopropyl-2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5358108.png)
![N-[2-(phenylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5358114.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-propoxypropanamide](/img/structure/B5358122.png)
![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5358129.png)
![N-(tert-butyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5358131.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5358143.png)
![5-[4-(allyloxy)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5358166.png)